molecular formula C13H13FN4OS B2455703 [4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea CAS No. 861211-32-7

[4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea

Cat. No. B2455703
CAS RN: 861211-32-7
M. Wt: 292.33
InChI Key: GCNZIZDUBOBICJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

“[4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea” is a solid at room temperature . The compound has a molecular weight of 292.33.

Scientific Research Applications

[4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea has shown potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and agricultural chemistry. It has been studied for its antitumor, antifungal, and herbicidal properties.

Mechanism of Action

The mechanism of action of [4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis. It may also inhibit the growth of fungi by interfering with cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo studies. It has been reported to have no significant effect on body weight, organ weight, or histopathological changes in animal models. However, further studies are needed to determine its long-term effects.

Advantages and Limitations for Lab Experiments

The advantages of using [4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea in lab experiments include its low toxicity, easy synthesis, and potential applications in various research fields. However, its limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its long-term effects.

Future Directions

There are several future directions for the research on [4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea. These include:
1. Further studies to determine its mechanism of action and its potential applications in drug discovery.
2. Studies to evaluate its potential as an herbicide and its effects on crop yield.
3. Studies to evaluate its potential as an antifungal agent and its effects on fungal growth.
4. Studies to evaluate its potential as an antitumor agent and its effects on cancer cells.
5. Studies to evaluate its long-term effects on animal models.
6. Development of new synthetic methods to improve its yield and purity.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various scientific research fields. Its easy synthesis, low toxicity, and potential applications make it an attractive compound for further studies. However, its mechanism of action and long-term effects need to be further evaluated.

Synthesis Methods

[4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea has been synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and conventional heating methods. One of the most common methods involves the reaction of 3-fluoro-4-methoxybenzaldehyde with 2-amino-4-methylpyrimidine in the presence of thiourea.

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

[4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4OS/c1-7-6-16-13(18-12(15)20)17-11(7)8-3-4-10(19-2)9(14)5-8/h3-6H,1-2H3,(H3,15,16,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNZIZDUBOBICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CC(=C(C=C2)OC)F)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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